(7E)-7-(4-nitrobenzylidene)-3-(4-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbothioamide
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Overview
Description
(7E)-3-(4-NITROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE-2-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and a hexahydro-indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-3-(4-NITROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable hydrazine derivative to form the indazole core, followed by the introduction of the carbothioamide group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The nitrophenyl groups in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in additional chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino-indazole compounds.
Scientific Research Applications
(7E)-3-(4-NITROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE-2-CARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7E)-3-(4-NITROPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Indazole Derivatives: Compounds with similar indazole cores but different substituents, which may exhibit varying chemical and biological properties.
Properties
Molecular Formula |
C21H19N5O4S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
(7E)-3-(4-nitrophenyl)-7-[(4-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazole-2-carbothioamide |
InChI |
InChI=1S/C21H19N5O4S/c22-21(31)24-20(14-6-10-17(11-7-14)26(29)30)18-3-1-2-15(19(18)23-24)12-13-4-8-16(9-5-13)25(27)28/h4-12,18,20H,1-3H2,(H2,22,31)/b15-12+ |
InChI Key |
MWRKTQNPVMHMCZ-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1)C(=S)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1)C(=S)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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